molecular formula C14H17NO3S B2920797 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1351609-03-4

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2920797
CAS RN: 1351609-03-4
M. Wt: 279.35
InChI Key: MRSZBUILEMFJJY-UHFFFAOYSA-N
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Description

The compound “N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule. It contains a carboxamide group (-CONH2), which is a common functional group in many pharmaceuticals and biologically active compounds . It also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The presence of a furan ring, a five-membered aromatic ring with an oxygen atom, is also noted .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxamide, thiophene, and furan groups would significantly influence its structure. These groups are likely to participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxamide group could participate in various reactions, such as hydrolysis or reduction. The thiophene and furan rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents. The aromatic thiophene and furan rings might contribute to its stability and rigidity .

Scientific Research Applications

Synthesis Methods and Chemical Reactivity

The synthesis of N-monosubstituted thioamides from carboxylic acid chlorides and primary amines introduces a method potentially applicable to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide, showcasing its versatility in creating compounds with varied functionalities (Debruin & Boros, 1990).

Antimicrobial Activity

N-Alkoxyphenylhydroxynaphthalenecarboxamides and their isomers demonstrated antimycobacterial activity against Mycobacterium tuberculosis, suggesting that structurally similar compounds like this compound might possess similar biological activities (Goněc et al., 2016).

Antinociceptive Properties

Synthesis and evaluation of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides for antinociceptive activity indicate potential applications in pain management (Shipilovskikh et al., 2020).

Immunomodulatory Activity

Research on novel immunosuppressive butenamides involving thiophene derivatives highlights the potential for this compound in developing immunosuppressive therapies (Axton et al., 1992).

Material Science and Photophysical Studies

Studies on the synthesis, crystal structure, and photophysical properties of thiophene derivatives provide insights into the potential use of this compound in material science, especially in the development of new organic semiconductors and photovoltaic materials (Prabhuswamy et al., 2016).

Future Directions

Future research could focus on synthesizing this compound and studying its properties. It would be particularly interesting to investigate its potential biological activities, given the presence of the carboxamide, thiophen-2-yl, and furan groups .

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-9-7-11(10(2)18-9)13(16)15-8-14(3,17)12-5-4-6-19-12/h4-7,17H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSZBUILEMFJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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